molecular formula C20H19NO4 B12856880 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid

Cat. No.: B12856880
M. Wt: 337.4 g/mol
InChI Key: QBVDEQZZGNYBPS-XIKOKIGWSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: is a chiral compound that belongs to the class of azetidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound’s unique structure and stereochemistry make it an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring, which is achieved through cyclization reactions involving suitable precursors.

    Fmoc Protection: The amino group of the azetidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide or carboxylating agents.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Industrial production may also involve the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the carboxylic acid group, resulting in various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, reduced azetidine carboxylic acids, and various substituted azetidine derivatives.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and peptidomimetics.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural amino acids.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound’s stereochemistry and functional groups enable it to participate in various biochemical pathways, influencing the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique stereochemistry of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid distinguishes it from other similar compounds. The presence of the Fmoc group provides specific reactivity and protection during synthesis, making it a valuable intermediate in the preparation of complex molecules.
  • Compared to other azetidine derivatives, this compound offers enhanced stability and selectivity in reactions, making it a preferred choice in various synthetic applications.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)/t12-,18+/m1/s1

InChI Key

QBVDEQZZGNYBPS-XIKOKIGWSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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